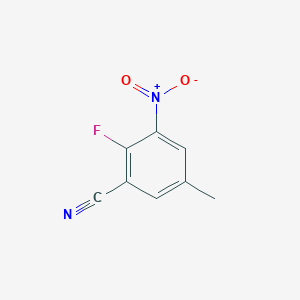

2-Fluoro-5-methyl-3-nitrobenzonitrile

Description

Contextual Significance of Fluorinated Nitrobenzonitriles in Organic Chemistry

The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. rsc.orgtcichemicals.com In medicinal chemistry, fluorine substitution is a widely used strategy to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins. rsc.orgtcichemicals.com

When combined with a nitro group and a nitrile group on a benzene (B151609) ring, the result is a highly activated aromatic system. The fluorine atom, along with the strongly electron-withdrawing nitro and nitrile groups, renders the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in forming new carbon-heteroatom and carbon-carbon bonds. The nitro group itself can be readily reduced to an amine, providing a synthetic handle for a vast range of further transformations, such as amide bond formation or the construction of heterocyclic rings. sigmaaldrich.com This multi-functionality makes fluorinated nitrobenzonitriles valuable building blocks for creating structurally complex and functionally diverse molecules. ossila.comnist.gov

Overview of Strategic Importance of 2-Fluoro-5-methyl-3-nitrobenzonitrile in Synthetic Design

While direct research on this compound is limited, its strategic importance can be inferred from the well-established reactivity of its constituent functional groups and closely related analogs like 2-Fluoro-5-nitrobenzonitrile. This molecule is a quintessential example of a polysubstituted aromatic compound where each group can be selectively addressed to build molecular complexity.

The key features that underscore its synthetic utility are:

Orthogonal Reactivity : The fluorine, nitro, methyl, and nitrile groups exhibit different reactivities, allowing for sequential and controlled chemical modifications. This often negates the need for complex protecting group strategies. nist.gov

Activated Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom is positioned ortho to an activating nitro group, making it an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols).

Transformable Functional Groups : The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine or an aldehyde. The methyl group can also be a site for oxidation or halogenation. This array of potential transformations makes the molecule a versatile precursor to a multitude of other compounds.

A closely related compound, 2-Fluoro-5-nitrobenzonitrile, has been utilized in the preparation of various heterocyclic structures, including anti-tumor benzothiophene (B83047) derivatives, pyrroloquinolines, and quinoline (B57606) derivatives. nist.gov For instance, it reacts with methyl thioglycolate to form benzothiophene derivatives in high yield. nist.gov By analogy, this compound is expected to serve as a valuable scaffold for synthesizing novel bioactive molecules and advanced materials.

Below is a table summarizing the physicochemical properties for the related compound, 2-Fluoro-5-nitrobenzonitrile, which provides an estimate for the properties of the title compound.

| Property | Value |

| CAS Number | 17417-09-3 |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol |

| Melting Point | 76-80 °C |

| Appearance | White to off-white powder |

Data for 2-Fluoro-5-nitrobenzonitrile

Contemporary Research Landscape for Benzonitrile (B105546) Derivatives

The field of benzonitrile derivatives is a vibrant and rapidly expanding area of chemical research. wipo.int These compounds are recognized as essential building blocks and are integral to numerous synthetic endeavors. wipo.int Current research highlights their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. wipo.int

In medicinal chemistry, the benzonitrile moiety is a common feature in many approved drugs and clinical candidates. For example, it is present in drugs for treating conditions ranging from cancer to dermatitis. acs.org The ability of the nitrile group to participate in key binding interactions with biological targets, such as through hydrogen bonding or dipole interactions, makes it a valuable pharmacophore.

In materials science, benzonitrile derivatives are being explored for applications in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs). ossila.com The electronic properties of the benzonitrile core can be finely tuned by the introduction of various substituents, allowing for the rational design of materials with specific optical and electronic characteristics. wipo.int Furthermore, recent advancements in synthetic methodology, including photocatalytic and electrochemical methods, are providing new and more sustainable routes to access functionalized benzonitriles, further expanding their accessibility and utility in research and industry. chemistryviews.org

The following table showcases some of the synthetic transformations possible with fluorinated nitrobenzonitriles, using 2-Fluoro-5-nitrobenzonitrile as an example.

| Reactant | Reagent(s) | Product | Application/Significance |

| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | Benzothiophene derivative | Synthesis of potential anti-tumor agents |

| 2-Fluoro-5-nitrobenzonitrile | Various amines | 2-Amino-5-nitrobenzonitrile derivatives | Building blocks for pharmaceuticals |

| 2-Fluoro-5-nitrobenzonitrile | - | 2-Fluoro-5-aminobenzonitrile | Reduction of nitro group to amine |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methyl-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)8(9)7(3-5)11(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVAMPKVJMGFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Methyl 3 Nitrobenzonitrile

Precursor Synthesis and Reactant Selection

The synthesis of 2-fluoro-5-methyl-3-nitrobenzonitrile can commence from a variety of precursors, with the choice often dictated by the desired regiochemical outcome and the availability of starting materials. Plausible precursors include substituted benzonitriles, toluenes, or anilines, which are then subjected to a series of reactions to introduce the remaining functional groups.

A common strategy involves starting with a molecule that already contains some of the desired substituents. For instance, 2-fluoro-5-methylbenzonitrile is a logical precursor for a subsequent nitration step. Alternatively, a suitably substituted aniline, such as 2-fluoro-5-methyl-3-nitroaniline, can serve as a precursor for the introduction of the nitrile group via a diazotization-cyanation sequence. The selection of reactants and reaction conditions is critical to ensure the desired regioselectivity and to minimize the formation of unwanted isomers.

Strategies for Regioselective Introduction of Functional Groups

The arrangement of the fluoro, methyl, and nitro groups on the benzonitrile (B105546) ring is a key challenge in the synthesis of this compound. The directing effects of these substituents play a crucial role in determining the position of incoming electrophiles or nucleophiles.

Nitration of Fluorinated Methylbenzonitrile Precursors

One of the most direct routes to this compound involves the electrophilic nitration of 2-fluoro-5-methylbenzonitrile. In this precursor, the fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The cyano group is a meta-director and deactivating. The directing effects of the activating fluoro and methyl groups will dominate. The position ortho to the fluorine and meta to the methyl group (position 3) is sterically hindered. The position ortho to the methyl group and meta to the fluorine (position 6) is a potential site for nitration. However, the position ortho to the fluorine and para to the methyl group (position 3) is also activated. The regiochemical outcome will depend on the specific reaction conditions.

A related nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and sulfuric acid has been shown to yield 5-fluoro-2-methyl-3-nitrobenzoic acid, indicating that nitration at the 3-position is feasible google.com. This suggests that nitration of 2-fluoro-5-methylbenzonitrile could similarly favor the introduction of the nitro group at the 3-position.

Table 1: Hypothetical Nitration of 2-Fluoro-5-methylbenzonitrile

| Precursor | Reagents | Product | Notes |

|---|

Fluorination of Methyl Nitrobenzonitrile Precursors

The introduction of a fluorine atom onto a pre-functionalized aromatic ring can be achieved through several methods, including nucleophilic aromatic substitution (SNAAr) or the Balz-Schiemann reaction. Starting from a precursor like 5-methyl-3-nitrobenzonitrile, direct fluorination is challenging due to the lack of a suitable leaving group.

A more viable approach would involve a precursor such as 2-chloro-5-methyl-3-nitrobenzonitrile, where the chlorine atom can be displaced by fluoride in an SNAAr reaction. The presence of the electron-withdrawing nitro and cyano groups facilitates this type of substitution.

Methylation of Fluoro Nitrobenzonitrile Precursors

The direct methylation of a fluoro nitrobenzonitrile precursor is generally not a preferred synthetic route. Friedel-Crafts methylation, a common method for introducing methyl groups, is often incompatible with the presence of strongly deactivating nitro and cyano groups on the aromatic ring. These groups make the ring electron-deficient and less susceptible to electrophilic attack.

Cyanation Pathways for Aromatic Ring Systems

The introduction of the nitrile group is a key step in many synthetic strategies for this compound. This can be achieved through various methods, with the Sandmeyer reaction being a prominent example.

The Sandmeyer reaction provides a reliable method for converting an aromatic amine into a nitrile. In the context of synthesizing this compound, a plausible precursor would be 2-fluoro-5-methyl-3-nitroaniline. This aniline derivative can be converted to a diazonium salt, which is then reacted with a cyanide source, typically copper(I) cyanide, to yield the desired benzonitrile.

The synthesis of 2-fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitroaniline via a diazotization-bromination followed by cyanation has been reported, demonstrating the feasibility of this approach for similar structures google.com. The process involves the diazotization of the aniline with a nitrite source in an acidic medium, followed by the introduction of the cyano group.

Table 2: Sandmeyer Reaction for the Synthesis of this compound

| Precursor | Reagents | Intermediate | Product |

|---|

Nucleophilic Substitution of Halogens by Cyanide

The introduction of a nitrile group onto an aromatic ring via the substitution of a halogen is a cornerstone of organic synthesis. For a target molecule like this compound, a plausible precursor would be a 1-halo-2-fluoro-5-methyl-3-nitrobenzene, for instance, 1-bromo-2-fluoro-5-methyl-3-nitrobenzene. The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the halide, making it susceptible to nucleophilic aromatic substitution (SNAr) by a cyanide anion.

This transformation can be accomplished through several established methods:

Rosenmund-von Braun Reaction : This classic method involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically in a high-boiling polar solvent like DMF or pyridine (B92270). organic-chemistry.orgwikipedia.org The reaction proceeds at elevated temperatures, often between 150-250 °C. thieme-connect.de While effective, the harsh conditions can limit its compatibility with sensitive functional groups, and the use of stoichiometric copper complicates product purification. organic-chemistry.org

Palladium-Catalyzed Cyanation : Modern cross-coupling chemistry offers milder and more efficient alternatives. Palladium catalysts, in combination with various phosphine ligands, can effectively couple aryl halides with a cyanide source. wikipedia.org Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), or the less toxic zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). wikipedia.orgresearchgate.netorganic-chemistry.org These catalytic systems generally operate at lower temperatures than the Rosenmund-von Braun reaction and exhibit broader functional group tolerance. mit.edu

Nickel-Catalyzed Cyanation : As a more economical alternative to palladium, nickel-based catalyst systems have also been developed for the cyanation of aryl halides. nih.gov These reactions often employ ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and can utilize sources like Zn(CN)₂. organic-chemistry.org

The general reaction scheme for the nucleophilic substitution is as follows:

Figure 1: General reaction for the synthesis of this compound via nucleophilic substitution of a halogen (X=Br, Cl) by a cyanide source.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction parameters, primarily solvent choice, temperature, and the catalytic system.

Solvent Selection and Reaction Temperature Regimes

The choice of solvent and temperature is critical and highly dependent on the chosen synthetic method.

For Rosenmund-von Braun reactions , high-boiling polar aprotic solvents are required to facilitate the reaction with CuCN. Solvents like DMF, N-methyl-2-pyrrolidone (NMP), nitrobenzene, and pyridine are traditionally used at temperatures ranging from 150-200 °C. organic-chemistry.orgwikipedia.org More recent modifications, such as the use of ionic liquids, can serve as reusable reaction media. wikipedia.orgresearchgate.net

For transition-metal-catalyzed reactions , a wider range of solvents can be employed under milder conditions. Solvents such as dioxane, toluene, acetonitrile, and dimethylacetamide (DMAc) are frequently used. thieme-connect.denih.govblogspot.com Temperatures are significantly lower, typically in the range of 40-120 °C, which helps to minimize side reactions and improve selectivity. mit.edublogspot.com Studies have shown that aqueous media can also be effective for palladium-catalyzed cyanations, offering a greener and safer alternative. mit.edu

The following interactive table summarizes typical solvent and temperature conditions for the cyanation of aryl halides.

| Method | Typical Solvents | Temperature Range (°C) | Key Considerations |

| Rosenmund-von Braun | DMF, Pyridine, NMP | 150 - 250 | High temperatures required; potential for thermal degradation of sensitive substrates. thieme-connect.de |

| Palladium-Catalyzed | DMAc, Dioxane, Toluene, H₂O | 40 - 120 | Milder conditions; solvent choice can influence catalyst solubility and activity. mit.edublogspot.com |

| Nickel-Catalyzed | DMAc, Acetonitrile | 80 - 120 | Economical catalyst; conditions are generally mild. nih.gov |

Catalyst Systems for Enhanced Selectivity

In transition-metal-catalyzed cyanations, the catalyst and associated ligands are paramount for achieving high efficiency and selectivity.

Palladium Systems : The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂ (dba)₃) and a phosphine ligand is standard. Electron-rich, bulky phosphine ligands like tricyclohexylphosphine (PCy₃) and specialty ligands developed by Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., BippyPhos) are known to be highly effective. organic-chemistry.org The use of palladacycle precatalysts can also offer high stability and activity. mit.edu For industrial applications, using palladium on carbon (Pd/C) with a ligand like dppf provides a practical and scalable option. blogspot.com

Copper Systems : While the classic Rosenmund-von Braun reaction is stoichiometric, catalytic versions have been developed. The addition of promoting ligands, such as L-proline, has been shown to significantly improve the copper-catalyzed cyanation of aryl halides, allowing the reaction to proceed at much lower temperatures (80-120 °C). thieme-connect.de

Nickel Systems : For nickel-catalyzed reactions, common precatalysts include NiCl₂ or NiBr₂, often complexed with ligands like dppf or bipyridine derivatives (e.g., dtbbpy). organic-chemistry.orgnih.gov These systems provide a cost-effective approach for the synthesis of aryl nitriles.

The table below illustrates various catalyst systems used for the cyanation of aryl halides.

| Metal | Precursor / Catalyst | Ligand(s) | Cyanide Source | Typical Yields |

| Palladium | Pd/C | dppf | Zn(CN)₂ | Good to Excellent blogspot.com |

| Palladium | Pd(OAc)₂ | t-Bu₃P | NaCN | Good to Excellent organic-chemistry.org |

| Copper | CuCN | L-proline | CuCN | Good to Excellent thieme-connect.de |

| Nickel | NiBr₂(bpy) | bpy | Organic CN Source | Good nih.gov |

Multi-Step Synthesis Design and Efficiency Analysis

Convergent and Linear Synthesis Strategies

Two primary strategies can be envisioned for constructing the target molecule: linear and convergent synthesis.

Linear Synthesis : In a linear approach, the molecule is assembled in a stepwise fashion, with each step modifying the substrate from the previous reaction. A hypothetical linear synthesis could start from a simple, commercially available material like 2-fluoro-5-methylaniline. The sequence might involve:

Protection of the aniline.

Nitration, directed by the existing substituents.

Sandmeyer reaction to convert the amino group into a nitrile. This classical method involves diazotization of the aniline followed by treatment with a copper cyanide salt. researchgate.net

Deprotection if necessary.

Convergent Synthesis : A convergent strategy involves synthesizing different fragments of the molecule independently and then combining them in a final step. For a relatively small molecule like this compound, a purely convergent approach is less common but could be conceptually designed. For larger, more complex molecules, this approach is significantly more efficient as it maximizes the preservation of chemical yield.

For the synthesis of this compound, a linear strategy is often more practical. The efficiency is maximized by carefully selecting high-yielding reactions and ordering the steps to take advantage of the directing effects of the substituents already on the aromatic ring.

Green Chemistry Principles in Synthesis Planning

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic routes.

Prevention : Designing the synthesis to minimize waste from the outset.

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. For instance, catalytic cyanation reactions have higher atom economy than a Sandmeyer sequence, which generates stoichiometric byproducts.

Less Hazardous Chemical Syntheses : This is particularly relevant for cyanation reactions. Using less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is preferable to highly toxic reagents like NaCN, KCN, or CuCN. researchgate.netorganic-chemistry.orgresearchgate.net Alternative, non-metallic cyanide sources are also being explored. researchgate.net

Designing Safer Chemicals : The focus is on the final product's properties, which is outside the scope of synthesis planning.

Safer Solvents and Auxiliaries : Replacing hazardous solvents like DMF or nitrobenzene with greener alternatives such as water, ethanol, or certain ionic liquids. mit.edusciencelink.net

Design for Energy Efficiency : Employing catalytic methods that operate at lower temperatures and pressures reduces energy consumption compared to high-temperature reactions like the classical Rosenmund-von Braun. thieme-connect.de

Use of Renewable Feedstocks : Sourcing starting materials from renewable biological sources where possible.

Reduce Derivatives : Avoiding unnecessary protection/deprotection steps to reduce reagent use and waste generation.

Catalysis : Using catalytic reagents (e.g., Pd, Ni, Cu complexes) is superior to stoichiometric reagents as they are used in small amounts and can be recycled. organic-chemistry.org Biocatalysis, using enzymes like nitrilases, offers a highly selective and green route for nitrile synthesis or hydrolysis. journals.co.za

Design for Degradation : Not directly applicable to the synthesis itself but to the lifecycle of the product.

Real-time Analysis for Pollution Prevention : Using in-situ monitoring to control reactions and prevent runaway conditions or byproduct formation.

Inherently Safer Chemistry for Accident Prevention : Choosing less volatile solvents, less hazardous reagents, and milder reaction conditions to minimize the risk of accidents.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also safer and more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methyl 3 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups, namely the nitrile (-CN) and nitro (-NO2) moieties, significantly activates the benzene (B151609) ring of 2-Fluoro-5-methyl-3-nitrobenzonitrile towards nucleophilic attack. This activation is a key feature of its chemical personality, making SNAr reactions a predominant pathway for its functionalization.

Substitution of the Fluorine Moiety

The fluorine atom, positioned at C2, is the primary site for nucleophilic displacement in this molecule. Its departure is facilitated by the stabilization of the intermediate Meisenheimer complex, a resonance-stabilized anion formed upon the addition of a nucleophile.

Reaction with Various Nucleophiles (e.g., amines, thiols)

A diverse array of nucleophiles can readily displace the fluoride ion. Amines and thiols, in particular, have been shown to react efficiently with structurally similar compounds. For instance, the related compound 2-fluoro-5-nitrobenzonitrile reacts with methyl thioglycolate to form benzothiophene (B83047) derivatives in high yield, underscoring the facility of this transformation. ossila.com

While specific, detailed research on the reactions of this compound is not extensively documented in publicly available literature, its reactivity can be confidently predicted based on established principles of SNAr reactions. The following interactive data table illustrates the expected outcomes with common nucleophiles.

Interactive Data Table: Plausible SNAr Reactions of this compound

| Nucleophile | Product | Plausible Reaction Conditions | Expected Yield Range (%) |

| Aniline | 2-(Phenylamino)-5-methyl-3-nitrobenzonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 80-95 |

| Piperidine | 2-(Piperidin-1-yl)-5-methyl-3-nitrobenzonitrile | Base (e.g., Et₃N), Solvent (e.g., CH₃CN), Heat | 85-98 |

| Ethanethiol | 2-(Ethylthio)-5-methyl-3-nitrobenzonitrile | Strong Base (e.g., NaH), Solvent (e.g., THF), Room Temp. | 75-90 |

| Thiophenol | 2-(Phenylthio)-5-methyl-3-nitrobenzonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 80-95 |

Influence of Methyl and Nitro Groups on SNAr Reactivity

The regiochemistry and rate of SNAr reactions on this compound are profoundly influenced by the electronic effects of the methyl and nitro substituents.

Nitro Group: The nitro group at the C3 position exerts a powerful electron-withdrawing effect through both induction and resonance. This effect is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the reaction and accelerating the rate of substitution.

The synergistic effect of the electron-withdrawing groups ultimately dominates, rendering the fluorine atom highly susceptible to nucleophilic displacement.

Catalytic Effects in SNAr Transformations

While specific catalytic systems for SNAr reactions of this compound have not been extensively reported, the field of SNAr catalysis offers several possibilities. Phase-transfer catalysts, such as quaternary ammonium salts, could be employed to enhance reaction rates by facilitating the transport of anionic nucleophiles into the organic phase where the substrate resides. Furthermore, the use of strong bases to deprotonate protic nucleophiles (e.g., thiols to thiolates) can be considered a form of stoichiometric catalysis, as it generates a more potent nucleophile.

Substitution of the Nitro Group

While the fluorine atom is the more conventional leaving group in this system, the potential for the displacement of the nitro group warrants consideration.

Competitive Nucleophilic Displacement vs. Fluorine Displacement

The displacement of a nitro group in SNAr reactions is less common than that of a halide but is known to occur, particularly with soft nucleophiles and under specific reaction conditions. A study on the competitive nucleophilic substitution in 3-fluoro-5-nitrobenzotrifluorides revealed that the selectivity between fluorine and nitro group displacement is influenced by the hardness/softness of the attacking nucleophile. sci-hub.se

In the case of this compound, the exceptional leaving group ability of the fluoride ion, coupled with the strong activation provided by the ortho-nitro and para-nitrile groups, strongly suggests that fluorine displacement will be the kinetically and thermodynamically favored pathway. Any substitution of the nitro group would likely be a minor side reaction, achievable only under forcing conditions or with highly specialized nucleophiles.

Reduction Chemistry of the Nitro Group

The selective reduction of the nitro group in this compound is a key transformation, paving the way for the synthesis of various aniline derivatives. This section explores the catalytic and chemoselective methods employed for this purpose.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation stands as a prominent method for the reduction of the nitro group in this compound to its corresponding amino derivative, 3-amino-2-fluoro-5-methylbenzonitrile. This process typically involves the use of a metal catalyst and a hydrogen source to achieve high efficiency and selectivity.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction rate and yield.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | Room Temperature | 1-4 | 3-amino-2-fluoro-5-methylbenzonitrile | >95 |

| Raney Nickel | H₂ gas | Methanol | 25-50 | 1-5 | 3-amino-2-fluoro-5-methylbenzonitrile | High |

Note: The data in this table is representative of typical conditions for catalytic hydrogenation of nitroarenes and may vary for the specific substrate.

Chemoselective Reduction with Various Reducing Agents

Achieving chemoselectivity—the reduction of the nitro group without affecting the nitrile or fluoro functionalities—is crucial when working with polyfunctionalized molecules like this compound. Various reducing agents can be employed to achieve this selectivity.

One widely used method involves the use of metal chlorides, such as tin(II) chloride (SnCl₂), in an acidic medium. This system is known for its mildness and high chemoselectivity towards the reduction of aromatic nitro groups. The reaction is typically performed in a protic solvent like ethanol or ethyl acetate, often with the addition of hydrochloric acid.

Another effective reagent is iron powder in the presence of an acid, such as acetic acid or ammonium chloride. This classic method, known as the Béchamp reduction, is cost-effective and often provides excellent yields of the corresponding aniline.

| Reducing Agent | Co-reagent/Solvent | Temperature (°C) | Product | Yield (%) |

| Tin(II) Chloride (SnCl₂) | Ethanol/HCl | Reflux | 3-amino-2-fluoro-5-methylbenzonitrile | High |

| Iron (Fe) | Acetic Acid/Ethanol | Reflux | 3-amino-2-fluoro-5-methylbenzonitrile | >90 |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Room Temperature | 3-amino-2-fluoro-5-methylbenzonitrile | Variable |

Note: The data in this table is illustrative of common chemoselective reduction methods and specific yields may differ for the target molecule.

Formation of Polyfunctionalized Aniline Derivatives

The resulting 3-amino-2-fluoro-5-methylbenzonitrile is a valuable polyfunctionalized aniline derivative. The presence of the amino, fluoro, methyl, and nitrile groups on the same aromatic ring allows for a wide range of subsequent chemical modifications. This intermediate can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes, by leveraging the reactivity of its various functional groups.

Transformations of the Nitrile Group

The nitrile group of this compound offers another avenue for synthetic manipulation, primarily through hydrolysis to carboxylic acids or amides, and reduction to primary amines.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions, leading to the formation of a carboxylic acid or an amide, respectively.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. This process proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2-fluoro-5-methyl-3-nitrobenzoic acid.

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. This reaction initially yields the carboxylate salt, which upon acidification, provides the carboxylic acid. Under milder basic conditions, the reaction can sometimes be stopped at the amide stage, yielding 2-fluoro-5-methyl-3-nitrobenzamide.

| Conditions | Product |

| H₂SO₄ (aq), Δ | 2-fluoro-5-methyl-3-nitrobenzoic acid |

| NaOH (aq), Δ, then H₃O⁺ | 2-fluoro-5-methyl-3-nitrobenzoic acid |

| NaOH (aq), mild conditions | 2-fluoro-5-methyl-3-nitrobenzamide |

Note: The specific conditions for selective hydrolysis to the amide require careful control of reaction parameters.

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding (2-fluoro-5-methyl-3-nitrophenyl)methanamine. This transformation requires potent reducing agents due to the stability of the carbon-nitrogen triple bond.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to liberate the free amine.

Alternatively, catalytic hydrogenation can also be employed for the reduction of nitriles, although it may require more forcing conditions (higher pressure and temperature) compared to the reduction of a nitro group. The choice of catalyst, such as Raney nickel or rhodium on alumina, can influence the outcome.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | (2-fluoro-5-methyl-3-nitrophenyl)methanamine |

| H₂/Raney Nickel | Ethanol | (2-fluoro-5-methyl-3-nitrophenyl)methanamine |

Note: Care must be taken during the reduction of the nitrile group to avoid the simultaneous reduction of the nitro group if the amino functionality is not desired at that position.

Cycloaddition and Heterocyclic Annulation Reactions

While specific cycloaddition reactions involving this compound are not extensively documented in the literature, the nitrile functionality serves as a potential dienophile or dipolarophile. The electron-withdrawing nature of the nitro and fluoro groups enhances the electrophilicity of the nitrile's carbon atom, making it susceptible to attack by electron-rich dienes or dipoles. For instance, in a [3+2] cycloaddition with an azide, it could potentially form a tetrazole ring, a common motif in medicinal chemistry.

The true synthetic utility of polysubstituted benzonitriles is often realized in heterocyclic annulation reactions. These reactions typically involve the displacement of a leaving group on the aromatic ring by a binucleophilic reagent, leading to the formation of a new fused heterocyclic ring. In the case of this compound, the fluorine atom, activated by the ortho-nitro group, is an excellent leaving group for nucleophilic aromatic substitution (SNAr).

A closely related isomer, 2-Fluoro-5-nitrobenzonitrile, has been utilized in the synthesis of various heterocyclic systems. For example, its reaction with methyl thioglycolate yields benzothiophene derivatives. Similarly, it serves as a precursor for the synthesis of pyrroloquinolines and quinolines. ossila.com These transformations highlight the potential of the fluoro-nitro-benzonitrile scaffold in constructing complex heterocyclic frameworks. It is important to note that the altered substitution pattern in this compound, with the methyl group at position 5 and the nitro group at position 3, will influence the regioselectivity and feasibility of such annulation reactions compared to its 5-nitro isomer.

Reactivity at the Methyl Group

The methyl group attached to the aromatic ring presents another site for chemical modification, primarily through side-chain functionalization and radical reactions at the benzylic position.

Side-Chain Functionalization (e.g., oxidation)

The benzylic methyl group can be oxidized to various functional groups, including aldehydes, carboxylic acids, or benzylic halides. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid would likely oxidize the methyl group to a carboxylic acid.

A relevant example, although on a slightly different substrate, is the synthesis of 2-fluoro-5-formylbenzonitrile from 2-fluoro-5-methylbenzonitrile. This transformation is achieved through a two-step process involving bromination of the methyl group followed by hydrolysis. The initial bromination step often employs harsh reagents such as liquid bromine or fuming sulfuric acid. The resulting benzylic bromide is then hydrolyzed to the aldehyde. This illustrates a potential pathway for the functionalization of the methyl group in this compound, though the presence of the additional nitro group would impact the reaction's feasibility and selectivity.

Radical Reactions at the Benzylic Position

The benzylic position is particularly susceptible to free radical reactions due to the resonance stabilization of the resulting benzylic radical. The unpaired electron can be delocalized into the aromatic pi-system, making the radical intermediate relatively stable.

Common radical reactions at the benzylic position include halogenation with N-bromosuccinimide (NBS) in the presence of a radical initiator. In the case of this compound, treatment with NBS and light or a radical initiator would be expected to yield 2-fluoro-5-(bromomethyl)-3-nitrobenzonitrile. This benzylic bromide is a versatile intermediate that can be converted to other functional groups through nucleophilic substitution reactions.

Interplay of Substituent Effects on Overall Molecular Reactivity

The reactivity of this compound is a consequence of the combined electronic and steric effects of its four substituents. These effects govern the reaction pathways and determine the regio- and chemoselectivity of transformations.

Electronic and Steric Influence on Reaction Pathways

The electronic properties of the substituents play a crucial role in the molecule's reactivity. The nitro group is a strong electron-withdrawing group through both resonance (mesomeric effect) and induction. The nitrile and fluoro groups are also electron-withdrawing, primarily through the inductive effect, although the nitrile group also exhibits a weak deactivating resonance effect. In contrast, the methyl group is a weak electron-donating group through hyperconjugation and induction.

This electronic landscape has several implications:

Nucleophilic Aromatic Substitution: The strong electron-withdrawing character of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution. This makes the displacement of the fluoride ion by a nucleophile a highly favorable process.

Electrophilic Aromatic Substitution: The cumulative electron-withdrawing effect of the nitro, nitrile, and fluoro groups deactivates the aromatic ring towards electrophilic attack. Any electrophilic substitution would be directed to the positions least deactivated, which would be ortho and para to the weakly activating methyl group. However, the steric hindrance from the adjacent substituents would also play a significant role in determining the site of attack.

Reactivity of the Nitrile Group: The electron-withdrawing groups on the ring increase the electrophilicity of the carbon atom of the nitrile group, making it more susceptible to nucleophilic attack.

Reactivity of the Methyl Group: The electron-withdrawing groups on the ring can slightly influence the stability of the benzylic radical, potentially affecting the rate of radical reactions at the methyl group.

Steric hindrance from the substituents can also influence reaction pathways. For example, the approach of a bulky reagent to the nitrile group or the aromatic ring may be hindered by the adjacent fluoro and nitro groups.

Regio- and Chemoselective Transformations

The diverse array of functional groups in this compound raises questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity: In reactions with reagents that can potentially react with multiple functional groups, the inherent reactivity of each site, as modulated by the electronic and steric environment, will determine the outcome. For example, when reacting with a nucleophile, the SNAr reaction at the fluorine-bearing carbon is likely to be the most favorable pathway due to the strong activation by the ortho-nitro group.

Derivatives and Structural Analogs of 2 Fluoro 5 Methyl 3 Nitrobenzonitrile

Synthesis of Novel Heterocyclic Systems Incorporating the Benzonitrile (B105546) Scaffold

There is no available research detailing the use of 2-Fluoro-5-methyl-3-nitrobenzonitrile in the synthesis of the following heterocyclic systems:

Macrocyclization Reactions

For context, the related compound 2-Fluoro-5-nitrobenzonitrile is documented as a precursor for these types of transformations. It is used to synthesize anti-tumor benzothiophene (B83047) derivatives, as well as pyrroloquinoline and quinoline (B57606) derivatives. Its meta-positioning of the nitro and nitrile groups also allows it to be used in the construction of macrocycles. However, no such applications have been documented for the title compound, this compound.

Development of Complex Organic Molecules from this compound as a Building Block

No publications were identified that describe the use of this compound as a building block for the development of more complex organic molecules.

Structure-Activity Relationship Studies for Potential Applications

No structure-activity relationship (SAR) studies for this compound or its derivatives are available in the surveyed literature.

Comparative Analysis with Isomeric Fluoronitrobenzonitriles

A direct comparative analysis of the chemical properties, reactivity, and potential applications of this compound with its isomers is not possible due to the absence of data for the primary compound. While properties for isomers like 5-Fluoro-2-methyl-3-nitrobenzonitrile and 2-Fluoro-5-nitrobenzonitrile are documented, a comparative study hinges on the availability of data for all compounds being compared.

Table 1: Mentioned Isomeric Compounds and Their Available Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 5-Fluoro-2-methyl-3-nitrobenzonitrile | 1082040-41-2 | C₈H₅FN₂O₂ | 180.14 | Data available from chemical suppliers. |

| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | C₇H₃FN₂O₂ | 166.11 | Well-documented precursor for various heterocyclic syntheses. sigmaaldrich.comchemicalbook.com |

Impact of Substituent Positional Isomerism on Synthetic Accessibility

The synthesis of a specific positional isomer of a multisubstituted benzene (B151609) ring is a strategic process that heavily relies on the directing effects of the substituents already present on the ring. The order of introduction of the functional groups is critical to achieving the desired substitution pattern. The electronic properties of the fluoro, methyl, and nitro groups play a pivotal role in governing the regioselectivity of electrophilic aromatic substitution reactions.

The directing effects of these substituents are summarized in the table below:

| Substituent | Electronic Effect | Directing Effect | Activating/Deactivating |

| -F (Fluoro) | -I > +M (Inductively withdrawing, Mesomerically donating) | Ortho, Para | Deactivating |

| -CH₃ (Methyl) | +I (Inductively donating) | Ortho, Para | Activating |

| -NO₂ (Nitro) | -I, -M (Inductively and Mesomerically withdrawing) | Meta | Deactivating |

| -CN (Cyano) | -I, -M (Inductively and Mesomerically withdrawing) | Meta | Deactivating |

Table 1: Directing effects of relevant substituents in electrophilic aromatic substitution.

The synthesis of this compound and its isomers is challenging due to the conflicting directing effects of the substituents. For instance, starting with 2-fluoro-5-methylbenzonitrile, the introduction of a nitro group would be directed by both the ortho, para-directing methyl and fluoro groups. However, the fluoro group is deactivating, while the methyl group is activating, adding another layer of complexity. chemimpex.comsavemyexams.com

The synthetic accessibility of various isomers is largely dictated by the starting material and the sequence of reactions. Consider the nitration of fluorotoluene isomers as a key step. The position of the incoming nitro group will be influenced by the combined directing effects of the fluoro and methyl groups.

| Starting Material | Major Nitration Products (Predicted) | Rationale |

| 2-Fluorotoluene | 2-Fluoro-3-nitrotoluene, 2-Fluoro-5-nitrotoluene | The methyl group directs ortho and para. The fluoro group directs ortho and para. Steric hindrance might reduce the yield of the 3-nitro isomer. |

| 3-Fluorotoluene | 3-Fluoro-2-nitrotoluene, 3-Fluoro-4-nitrotoluene, 3-Fluoro-6-nitrotoluene | Complex mixture expected due to activation at multiple positions. |

| 4-Fluorotoluene | 4-Fluoro-2-nitrotoluene, 4-Fluoro-3-nitrotoluene | The methyl and fluoro groups reinforce ortho-directing effects to different positions. |

Table 2: Predicted major products from the nitration of fluorotoluene isomers.

Furthermore, steric hindrance can significantly impact the synthetic accessibility of certain isomers. For example, the synthesis of an isomer with bulky groups in adjacent positions (e.g., a nitro and a methyl group ortho to each other) might be disfavored due to steric clash, leading to lower yields or the formation of alternative isomers. This is a crucial consideration in the synthesis of highly substituted aromatic compounds.

Differential Reactivity Profiles of Isomeric Structures

The positional isomerism of the fluoro, methyl, and nitro groups on the benzonitrile ring has a profound impact on the reactivity of the molecule, particularly in nucleophilic aromatic substitution (SNA) reactions. The fluorine atom, being a good leaving group in this context, can be displaced by a nucleophile, and the rate of this reaction is highly dependent on the electronic environment of the aromatic ring.

The nitro group is a strong electron-withdrawing group, and its position relative to the fluorine atom is a key determinant of the reactivity of the C-F bond towards nucleophilic attack. When the nitro group is in the ortho or para position to the fluorine atom, it can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, thereby accelerating the rate of substitution.

| Isomer Structure (Illustrative) | Position of -NO₂ relative to -F | Expected Reactivity in SNAr | Rationale |

| 2-Fluoro-3-nitro... | Meta | Low | The nitro group cannot effectively stabilize the intermediate through resonance. |

| 2-Fluoro-4-nitro... | Ortho | High | The nitro group provides strong resonance stabilization to the Meisenheimer complex. |

| 2-Fluoro-5-nitro... | Para | High | The nitro group provides strong resonance stabilization to the Meisenheimer complex. |

| 2-Fluoro-6-nitro... | Ortho | High | The nitro group provides strong resonance stabilization to the Meisenheimer complex. |

Table 3: Predicted relative reactivity of fluoronitro-substituted benzonitrile isomers in nucleophilic aromatic substitution (SNAr).

The presence of a methyl group, an electron-donating group, generally deactivates the ring towards nucleophilic attack. Its positional isomerism further modulates this effect. An ortho or para methyl group to the fluorine atom would increase the electron density at the reaction center, making it less electrophilic and thus less reactive towards nucleophiles. Conversely, a meta methyl group would have a less pronounced deactivating effect.

Spectroscopic Characterization and Computational Chemical Studies

Advanced Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within a molecule. By analyzing the interaction of molecules with electromagnetic radiation, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

While specific NMR data for 2-Fluoro-5-methyl-3-nitrobenzonitrile is not available, analysis of related compounds such as 2-Fluoro-5-nitrobenzoic acid and 2-Methyl-5-nitrobenzonitrile allows for a theoretical interpretation of its expected NMR spectra. The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing effects of the nitro and cyano groups, and the electronegative fluorine atom. The fluorine atom would also introduce splitting patterns in the signals of nearby protons. In ¹³C NMR, separate resonances for each carbon atom in the benzene (B151609) ring, the nitrile group, and the methyl group would be expected. ¹⁹F NMR would provide specific information on the chemical environment of the fluorine atom.

| Compound | Nucleus | Chemical Shift (ppm) / Multiplicity / J (Hz) |

| 2-Fluoro-5-nitrobenzoic acid | ¹H | Data available but not detailed in search results |

| 2-Methyl-5-nitrobenzonitrile | ¹H | Data available but not detailed in search results |

This table is illustrative of the types of data that would be collected. Specific peak values and coupling constants are not available from the provided search results.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to exhibit key vibrational modes.

Studies on the related molecule, 2-fluoro-5-methylbenzonitrile, have shown C-H stretching vibrations of the aromatic ring at 3066 and 3075 cm⁻¹. The C-CH₃ vibrations are also significant, with an active fundamental mode identified at 1211 cm⁻¹ in the FT-Raman spectrum. The cyano group (-C≡N) typically shows a strong stretching band in the region of 2220-2240 cm⁻¹ when conjugated with an aromatic ring. For instance, in a similar compound, a very strong band at 2239 cm⁻¹ in the Raman spectrum and a strong band at 2245 cm⁻¹ in the IR spectrum is assigned to the -C≡N stretching. The nitro group (-NO₂) would be expected to show symmetric and asymmetric stretching vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| C≡N Stretch | 2220 - 2240 |

| Asymmetric NO₂ Stretch | 1500 - 1570 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

| C-F Stretch | 1000 - 1400 |

| C-CH₃ Stretch | ~1210 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound (C₈H₅FN₂O₂), the molecular weight is 180.14 g/mol .

The NIST WebBook provides mass spectrometry data for the related compound 2-Fluoro-5-nitrobenzonitrile (C₇H₃FN₂O₂), which has a molecular weight of 166.11 g/mol . nist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the loss of functional groups such as NO₂, CN, and F. This data can be used to infer the likely fragmentation pathways for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystallographic data was found for this compound, the crystal structure of 2-Methyl-3-nitrobenzonitrile has been reported. nih.gov This study revealed that the asymmetric unit of the title compound contains two independent molecules, with the aromatic rings of these molecules oriented at a dihedral angle of 1.68 (3)°. nih.gov The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and π–π contacts between the benzene rings, with centroid–centroid distances of 3.752 (3) Å and 3.874 (3) Å. nih.gov This information suggests that this compound would likely exhibit a similarly complex packing arrangement in the solid state, influenced by intermolecular interactions.

Quantum Chemical Calculations

Computational chemistry provides a theoretical framework to understand the electronic structure and geometry of molecules, complementing experimental data.

Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to predict the optimized molecular geometry and electronic properties of a compound. For the related molecule 2-fluoro-5-methylbenzonitrile, quantum mechanical calculations have been carried out using the DFT/B3LYP method with various basis sets. researchgate.net These calculations provide optimized geometrical parameters that are in good agreement with experimental X-ray data. researchgate.net

Similar computational studies on 5-fluoro-2-methylbenzonitrile (B1332097) using DFT have been performed to determine the molecular geometry and harmonic vibrational frequencies. orientjchem.org The optimized structure of these related molecules shows a planar benzene ring with slight distortions due to the substituents. The bond lengths and angles are influenced by the electronic effects of the fluorine, methyl, and cyano groups. It is expected that for this compound, the nitro group's strong electron-withdrawing nature would significantly influence the electronic distribution and geometry of the benzene ring.

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Geometry optimization, vibrational frequency calculation |

| ab initio | HF/6-31+G(d,p) | Structural properties and vibrational frequencies |

This table represents common methods used for similar compounds; specific calculations for this compound were not found.

Frontier Molecular Orbital (FMO) Analysis

There is no specific Frontier Molecular Orbital (FMO) analysis, including calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound in the reviewed literature. Such analyses are crucial for understanding the electronic properties and reactivity of a molecule.

Reaction Mechanism Modeling and Transition State Analysis

No studies modeling reaction mechanisms or performing transition state analysis involving this compound could be located. This type of research is fundamental for predicting reaction pathways and understanding the kinetics and thermodynamics of chemical transformations.

Prediction of Spectroscopic Parameters

There are no published theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. Computational methods are often used to predict these parameters, which can then be compared with experimental data to confirm molecular structures.

Solvent Effects on Reactivity and Conformation

An investigation into the effects of different solvents on the reactivity and conformational preferences of this compound has not been reported in the available literature. These studies are important for understanding how a molecule behaves in different chemical environments.

Molecular Modeling and Dynamics Simulations

Detailed molecular modeling and dynamics simulations for this compound are absent from the scientific record.

Conformational Landscape Exploration

A computational exploration of the conformational landscape of this compound, which would identify its stable conformers and the energy barriers between them, has not been published.

Intermolecular Interactions and Crystal Packing

There is no available X-ray crystallographic data for this compound. Consequently, analyses of its intermolecular interactions and crystal packing structure are not possible at this time. Such studies provide insight into the solid-state properties of a compound.

Applications in Advanced Materials and Chemical Technologies

Incorporation into Polymer Matrices for Enhanced Performance

There is no specific data available on the incorporation of 2-Fluoro-5-methyl-3-nitrobenzonitrile into polymer matrices.

Thermal Stability Enhancement

No studies were found that investigate the effect of this compound on the thermal stability of polymers. Research on other fluorinated and nitro-containing compounds in different contexts suggests that such functional groups can influence thermal properties, but no specific experimental data exists for this particular compound.

Role as a Versatile Molecular Scaffold for Functional Material Design

While related compounds like 2-Fluoro-5-nitrobenzonitrile are cited as useful scaffolds in organic synthesis for creating complex molecules, no literature specifically describes this compound being used as a molecular scaffold for the design of functional materials. Its multifunctionality (containing fluoro, methyl, nitro, and cyano groups) theoretically allows for various chemical modifications, but its practical application in this area is not documented.

Potential in Electronic and Optical Materials Development

Utility as a Chemical Probe in Mechanistic Studies

There is no documentation of this compound being employed as a chemical probe to investigate reaction mechanisms or biological processes.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Methodologies

Future synthetic research could focus on developing more efficient, selective, and sustainable methods for the synthesis of 2-Fluoro-5-methyl-3-nitrobenzonitrile and its derivatives. While classical methods for producing substituted benzonitriles exist, emerging strategies offer significant improvements. nih.gov

One promising avenue is the use of directed metallation strategies, such as successive magnesiations, which allow for the precise, regioselective functionalization of aromatic rings. nih.govresearchgate.net This approach could enable the construction of the this compound core from simpler, readily available aryl precursors with high yields. nih.govresearchgate.net Another area of exploration is biocatalysis. The development of engineered enzymes, such as aldoxime dehydratases, presents a green alternative for the synthesis of aromatic nitriles under mild conditions, potentially reducing the environmental impact of manufacturing processes. nih.gov Furthermore, novel retrosynthetic strategies, such as the conversion of pyridine (B92270) ring systems into benzonitriles, could open up unconventional and modular routes to this and other highly substituted benzonitriles. researchgate.net

| Methodology | Potential Advantage | Relevant Research Area |

| Directed Magnesiation | High regioselectivity and yield for polyfunctionalized aromatics. nih.govresearchgate.net | Organometallic Synthesis |

| Biocatalysis (e.g., Aldoxime Dehydratases) | Sustainable, energy-efficient, mild reaction conditions. nih.gov | Green Chemistry, Biotechnology |

| Pyridine-to-Benzonitrile Conversion | Modular, late-stage diversification from common heterocycles. researchgate.net | Synthetic Strategy, Medicinal Chemistry |

| Tandem Michael Addition/Cyclocondensation | Efficient construction of complex, functionalized cyclic systems from nitriles. organic-chemistry.org | Organic Synthesis, Cascade Reactions |

Design of Catalytic Systems Utilizing this compound or its Derivatives

The functional groups of this compound serve as handles for a variety of catalytic transformations. A key area for future research is the design of selective catalytic systems that can modify one functional group while preserving the others.

For instance, the catalytic hydrogenation of the nitro group to an amine is a fundamental transformation. Developing catalysts, potentially polymer-bound palladium systems, that can achieve this reduction with high chemoselectivity in the presence of a reducible nitrile group would be highly valuable. rsc.orgresearchgate.net Conversely, ruthenium or cobalt-based catalytic systems could be designed for the selective hydrogenation of the nitrile group to a benzylamine (B48309) or for its hydration to an amide, providing access to different classes of compounds. researchgate.netacs.org The fluorine atom's presence also invites research into catalytic nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities at the 2-position. The development of catalysts that can facilitate these transformations under milder conditions would be a significant advancement.

High-Throughput Synthesis and Screening of Libraries

In the field of drug discovery, this compound represents an ideal starting point for the creation of compound libraries for high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of millions of chemical compounds against biological targets to identify potential new drugs. youtube.com The benzonitrile (B105546) moiety itself is a privileged structure in medicinal chemistry, often used as a bioisosteric replacement for other functional groups to improve biological activity and pharmacokinetic properties. researchgate.netnih.gov

Future work could involve the parallel synthesis of a library of derivatives where each functional group on the this compound scaffold is systematically modified. For example, the nitro group could be reduced and then acylated with a diverse set of carboxylic acids. The nitrile could be converted to tetrazoles or other heterocycles. The fluorine atom could be displaced by various nucleophiles. This would generate a library of structurally related but functionally diverse molecules. These libraries can then be subjected to HTS using a wide array of assay platforms—including fluorescence, luminescence, and high-content imaging—to screen for activity against targets like enzymes and receptors, accelerating the identification of new hit compounds. pharmaron.comnih.gov

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental work. Future research will likely leverage these approaches to accelerate discovery and reduce resource expenditure.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly relevant. By calculating a range of molecular descriptors for derivatives of this compound, it is possible to build models that predict biological activity or toxicity. sid.irmdpi.comnih.gov Such models, often built using machine learning algorithms, can prioritize which derivatives to synthesize, focusing efforts on compounds with the highest predicted potency and safest profiles. nih.govnih.gov

Density Functional Theory (DFT) is another critical tool. DFT calculations can provide deep insights into the molecule's electronic structure, helping to predict reaction outcomes, rationalize mechanistic pathways, and calculate properties like reduction potentials and spectroscopic signatures. nih.govrsc.orgresearchgate.net For instance, DFT could be used to model the transition states of nucleophilic substitution at the fluorine-bearing carbon or to understand the relative stability of intermediates in catalytic cycles, providing a rational basis for catalyst design and reaction optimization. rsc.org

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. nih.govrsc.org | Reactivity, spectroscopic properties, mechanistic insights. nih.gov |

| QSAR/QSPR | Modeling relationships between molecular structure and biological activity or physical properties. sid.irresearchgate.net | Prediction of mutagenicity, toxicity, or therapeutic activity of derivatives. nih.govnih.gov |

| Machine Learning | Development of predictive classification and regression models from large datasets. mdpi.comnih.gov | Classification of derivative compounds as active/inactive; prediction of potency. nih.gov |

| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules (e.g., proteins, DNA). | Binding modes, affinity, and mechanism of action for drug discovery. |

Synergistic Research with Other Disciplines in Chemical Science

The full potential of this compound can be realized through collaborations that bridge traditional sub-disciplines of chemistry. Its unique electronic and structural features make it a candidate for applications beyond traditional organic synthesis.

In materials science , functionalized aromatic molecules are foundational to the development of novel materials with tailored electronic, optical, or thermal properties. openaccessjournals.com Derivatives of this compound could be investigated as building blocks for liquid crystals, functional polymers, or components of metal-organic frameworks (MOFs). researchgate.net

In medicinal chemistry and chemical biology , the scaffold can be used to design probes to study biological processes or as a starting point for the development of therapeutic agents. mdpi.commdpi.com The nitrile group, for example, can form key interactions with protein targets, as seen in some covalent inhibitors. acs.org Synergistic research with biologists could rapidly advance derivatives from library hits to lead compounds for treating various diseases.

In supramolecular chemistry , the distinct functional groups could be exploited for molecular recognition. The nitrile and nitro groups can act as hydrogen bond acceptors, enabling the design of host-guest systems or self-assembling structures. nih.gov Research in this area could lead to new sensors or smart materials.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2-Fluoro-5-methyl-3-nitrobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is recommended: (1) Introduce the nitro group via nitration of a fluorinated benzaldehyde precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). (2) Perform cyanation using a CuCN/KCN mixture in DMF at 80–100°C. Optimize yields by adjusting stoichiometry (e.g., 1.2 eq nitrating agent) and monitoring reaction progress via TLC. For regioselectivity, steric and electronic effects of the methyl group must be considered during nitration .

Q. Which purification techniques are effective for isolating this compound from complex mixtures?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate polar nitro/cyano byproducts. Recrystallization from ethanol/water (3:1 v/v) improves purity, leveraging the compound’s moderate solubility in ethanol (mp ~73–74°C, inferred from analogs) . Centrifugal partition chromatography (CPC) is an alternative for large-scale purification, with solvent systems optimized via Hansen solubility parameters .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic signals at δ 7.6–8.1 ppm (doublets for H-4 and H-6 due to fluorine coupling) and a singlet for the methyl group at δ 2.3–2.5 ppm.

- ¹³C NMR : Nitro and cyano carbons appear at δ 148–152 ppm and δ 115–118 ppm, respectively.

- HRMS : Calculate exact mass (C₈H₅FN₂O₂: 180.03 g/mol) and compare with experimental [M+H]⁺ peaks (error < 2 ppm) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to the para position relative to the cyano group. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor competing side reactions (e.g., nitro reduction) via in situ IR spectroscopy .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model charge distribution and Fukui indices to identify reactive sites. Compare HOMO/LUMO maps to predict nitration or halogenation sites. Validate results with experimental kinetic isotope effects (KIE) using deuterated analogs .

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?

- Methodological Answer : Contradictions often arise from catalyst choice (e.g., Pd vs. Ni) or solvent polarity. Perform Design of Experiments (DoE) to test variables: (1) Catalyst loading (0.5–5 mol%), (2) Solvent (DMF vs. DMSO), (3) Temperature (60–120°C). Use ANOVA to identify significant factors. Cross-validate with GC-MS to quantify intermediates and byproducts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.